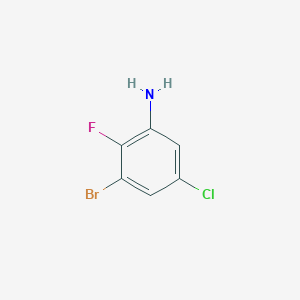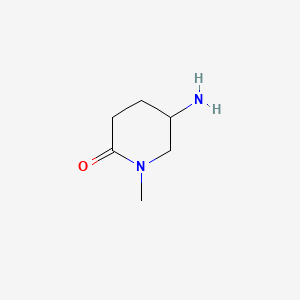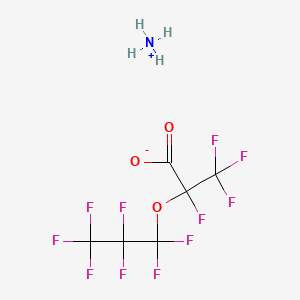
2,3,3,3-四氟-2-(七氟丙氧基)丙酸铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium perfluoro(2-methyl-3-oxahexanoate) is a chemical compound primarily used as a polymerization processing aid in the manufacture of fluoropolymers . It is a white or colorless solid with a sublimation point of 130–140 °C and a decomposition point of 150–160 °C . This compound is known for its low vapor pressure and high density, making it suitable for various industrial applications .
科学研究应用
Ammonium perfluoro(2-methyl-3-oxahexanoate) has several scientific research applications:
作用机制
Target of Action
The primary target of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and inflammation .
Mode of Action
Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate acts as a PPARα agonist . It binds to PPARα, activating the receptor and influencing the transcription of specific genes involved in lipid metabolism, inflammation, and other processes .
Biochemical Pathways
Upon activation by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, PPARα influences several biochemical pathways. These include up-regulation of fatty acid metabolism and mitochondrial and peroxisomal fatty acid β-oxidation, as well as down-regulation of complement and coagulation cascades .
Pharmacokinetics
The pharmacokinetic properties of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate include rapid, biphasic elimination characterized by a very fast alpha phase and a slower beta phase . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated in rats, mice, and cynomolgus monkeys .
Result of Action
The activation of PPARα by Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can lead to various molecular and cellular effects. These include increased liver weight and peroxisome proliferation, suppression of T cell-dependent antibody responses (TDAR) in high doses, and changes in lymphocyte numbers .
Action Environment
The action of Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate can be influenced by environmental factors. For instance, its persistence in the environment and detectable concentrations in human and wildlife serum have led to its replacement of perfluorooctanoic acid (PFOA) in U.S. production .
准备方法
The preparation of Ammonium perfluoro(2-methyl-3-oxahexanoate) involves the reaction of hexafluoropropylene oxide (HFPO) to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903) . The ammonium salt of FRD-903 is then formed, resulting in the desired compound . This process is part of the GenX technology developed by Chemours .
化学反应分析
Ammonium perfluoro(2-methyl-3-oxahexanoate) undergoes various chemical reactions, including:
相似化合物的比较
Ammonium perfluoro(2-methyl-3-oxahexanoate) is often compared with other perfluorinated compounds, such as:
Perfluorooctanoic acid (PFOA): Unlike PFOA, this compound is designed to be less environmentally persistent and less toxic.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Both compounds are used in the production of fluoropolymers, but Ammonium perfluoro(2-methyl-3-oxahexanoate) is considered a safer alternative.
These comparisons highlight the compound’s uniqueness in terms of environmental impact and safety profile.
属性
CAS 编号 |
62037-80-3 |
|---|---|
分子式 |
C6H4F11NO3 |
分子量 |
347.08 g/mol |
IUPAC 名称 |
azane;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |
InChI |
InChI=1S/C6HF11O3.H3N/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15;/h(H,18,19);1H3 |
InChI 键 |
RJWVKMAIYPNUSL-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[O-].[NH4+] |
规范 SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O.N |
| 62037-80-3 | |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
蒸汽压力 |
-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GenX impact efflux transporter activity at the blood-brain barrier?
A1: Research indicates that GenX inhibits both P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) activity at the blood-brain barrier. [] This inhibition occurs at relatively low concentrations of GenX and can be rapid and in the case of BCRP, irreversible. [] This effect has implications for the brain's protection against toxic substances, as P-gp and BCRP play crucial roles in preventing their entry. []
Q2: Is there evidence of GenX affecting the expression levels of efflux transporters?
A2: Yes, studies have shown that GenX exposure can decrease the expression of P-gp in capillary membrane proteins. [] This finding was observed in both male and female rats after a three-hour exposure to 100 nM of GenX. [] This reduction in P-gp expression further underscores the potential for GenX to compromise the blood-brain barrier's protective function.
Q3: Does GenX exhibit any carcinogenic potential?
A3: While GenX has been shown to activate PPARα in rodents, which is associated with hepatocarcinogenesis in this species, [, ] human relevance is considered low. The available evidence suggests that GenX primarily exerts PPARα-mediated effects on lipid metabolism in humans, contrasting with the broader range of responses observed in rodents. [] This distinction makes it unlikely that GenX exposure would lead to similar carcinogenic effects in humans.
Q4: How does the toxicity profile of GenX compare to longer-chain PFAS compounds?
A4: GenX, a shorter-chain PFAS compound, exhibits a more favorable toxicity profile than its longer-chain counterparts. [] Unlike longer-chain PFAS, known for their persistence and long half-lives, GenX demonstrates faster clearance from the body. [] This difference in pharmacokinetics suggests a potentially lower risk of bioaccumulation and associated toxicities with GenX exposure.
Q5: What is the basis for the derived oral reference dose (RfD) for GenX?
A5: The development of a non-cancer RfD for GenX utilized data from repeated dose toxicity studies, primarily focusing on liver lesions observed in a two-year bioassay in rats. [] Both traditional frequentist and Bayesian benchmark dose models were employed to determine relevant points of departure, resulting in an RfD range of 0.01-0.02 mg/kg/day. [] This range offers valuable guidance for setting health-protective drinking water guideline values for GenX.
Q6: Are there any computational studies investigating the interactions of GenX with proteins?
A6: Yes, computational studies employing docking and molecular dynamics simulations have been conducted to explore the binding interactions of GenX with human serum albumin (HSA). [] These studies have identified four potential binding sites on HSA for GenX, providing valuable insights into its distribution and potential interactions within the body. []
Q7: What are the primary routes of human exposure to GenX?
A7: Human exposure to GenX primarily occurs through contaminated drinking water and inhalation of contaminated air. [] As GenX is used in the production of certain fluoropolymers, its release into the environment can lead to the contamination of water sources and air, posing potential health risks to exposed populations. [, ]
Q8: What research tools and resources are available for further investigation of GenX?
A8: Researchers have access to various tools and resources for further investigation of GenX. These include:
- In vitro models: Primary hepatocytes from various species (mouse, rat, human) have been used to study GenX's effects on gene expression and identify potential mechanisms of action. [, ]
- In vivo models: Rodent models, particularly mice and rats, have been utilized in toxicology studies to assess the effects of GenX exposure on various organs, with a focus on the liver. [, , , ]
- Transcriptomic analysis: Whole-genome transcriptomic data analysis has been instrumental in elucidating the molecular pathways affected by GenX exposure, primarily highlighting PPARα signaling. [, , , ]
- Computational modeling: Docking and molecular dynamics simulations have provided insights into the interactions of GenX with proteins like HSA, enhancing our understanding of its pharmacokinetic properties. []
- Analytical techniques: Advanced analytical methods are crucial for detecting and quantifying GenX levels in environmental samples and biological matrices, aiding in exposure assessment and monitoring. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


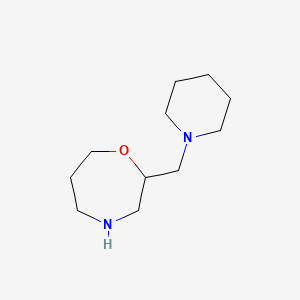
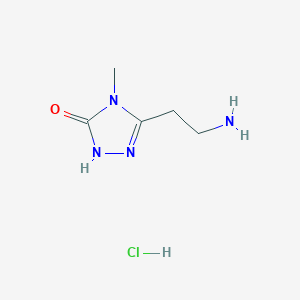
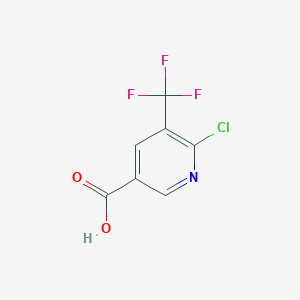

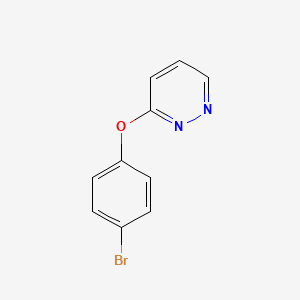

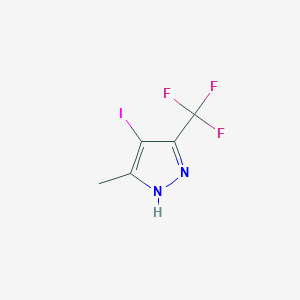
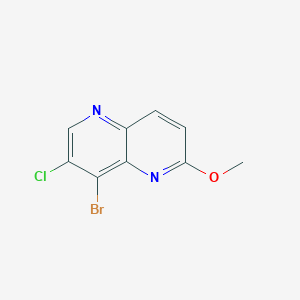
![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)
